
2-(8-Chloro-9H-carbazol-1-YL)acetic acid
Descripción general
Descripción
“2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is an organic compound with the molecular formula C14H10ClNO2 . It has a molecular weight of 259.69 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” is represented by the SMILES notation: C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O . This compound has a PubChem CID of 71340855 .Aplicaciones Científicas De Investigación
Photolytic Transformation Studies : A study by Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of diclofenac, which includes the transformation product "2-(8-Chloro-9H-carbazol-1-YL)acetic acid" (Cz1). They found that Cz1 forms predominantly over 200 minutes of UV irradiation, indicating its potential role in environmental degradation of pharmaceuticals (Eriksson, Svanfelt, & Kronberg, 2010).
Electrochemical Synthesis and Electrochromic Properties : Elkhidr, Awad, and Hreeba (2021) conducted a study on the electrochemical polymerization of a carbazole derivative, including "2-(9H-carbazol-9-yl)acetic acid". Their findings suggest applications in electrochromic devices due to the polymer's color-changing properties under different electrical states (Elkhidr, Awad, & Hreeba, 2021).
Biological Screening of Carbazole Conjugates : Verma, Awasthi, and Jain (2022) synthesized novel carbazole conjugates starting from carbazole and explored their biological applications. The study highlights the potential of carbazole derivatives in developing new pharmacological agents (Verma, Awasthi, & Jain, 2022).
Fluorescence and Inclusion Properties : Lao, Song, You, and Ou (2012) examined the fluorescence behavior of carbazole-based dyes, including derivatives like "2-(9H-carbazol-9-yl)acetic acid". This study suggests potential applications in fluorescence-based sensing and diagnostics (Lao, Song, You, & Ou, 2012).
Regioselective C-H Bond Acetoxylation : Okada, Nobushige, Satoh, and Miura (2016) researched the regioselective C-H bond cleavage and C-O bond formation on carbazole frameworks, including acetoxylation processes that could be relevant in organic synthesis and pharmaceutical applications (Okada, Nobushige, Satoh, & Miura, 2016).
Photocatalytic Degradation Studies : Martínez, Martínez, Fernández, Santaballa, and Faria (2011) investigated the photocatalytic degradation of diclofenac, identifying "2-(8-chloro-9H-carbazol-1-yl)acetic acid" as a photoproduct. This research has implications for environmental remediation and wastewater treatment (Martínez, Martínez, Fernández, Santaballa, & Faria, 2011).
Biological Evaluation of Carbazole Derivatives : Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. This indicates the potential therapeutic applications of carbazole-based compounds (Sharma, Kumar, & Pathak, 2014).
Safety And Hazards
The safety information for “2-(8-Chloro-9H-carbazol-1-YL)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)16-14(10)11/h1-6,16H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYGMIYEFIHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60767940 | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Chloro-9H-carbazol-1-YL)acetic acid | |
CAS RN |
131023-44-4 | |
| Record name | 8-Chloro-9H-carbazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131023-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Chloro-9H-carbazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60767940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(8-chloro-9H-carbazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



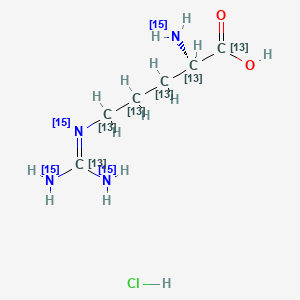
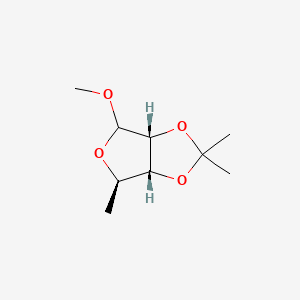
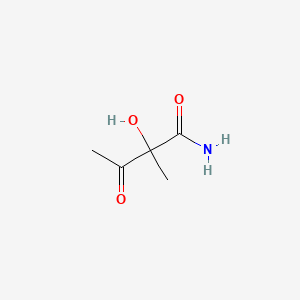


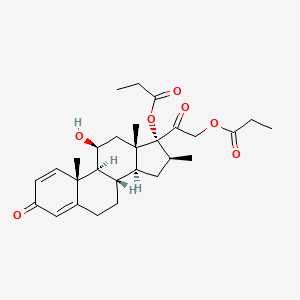


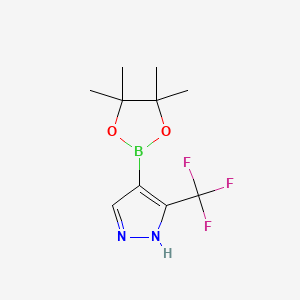

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
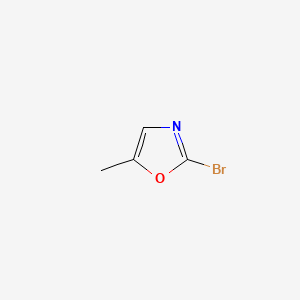

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)